molecular formula C10H18F2N2O2 B1445419 3-(Boc-amino)-4,4-difluoropiperidine CAS No. 1052713-53-7

3-(Boc-amino)-4,4-difluoropiperidine

Cat. No.: B1445419
CAS No.: 1052713-53-7
M. Wt: 236.26 g/mol
InChI Key: PQJOHBZTOIMHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Boc-amino)-4,4-difluoropiperidine is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine at the 3-position and two fluorine atoms at the 4-position of the piperidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors such as histamine H3 , cannabinoid CB2 , and lysine methyltransferases (G9a/GLP) . The Boc group enhances stability during synthetic processes while allowing deprotection under acidic conditions for further functionalization.

Preparation Methods

Synthetic Routes and Preparation Methods

General Synthetic Strategy

The preparation of 3-(Boc-amino)-4,4-difluoropiperidine generally involves two key steps:

Stepwise Preparation Method

Step Description Reagents and Conditions Notes
1 Fluorination of Piperidine Intermediate Use of fluorinating agents such as diethylaminosulfur trifluoride (DAST), trifluorosulfenyl morpholine, or Selectfluor on N-Boc-piperidone or related precursors Careful control of reaction temperature and stoichiometry to minimize byproducts; trifluorosulfenyl morpholine shows improved yield and cost-effectiveness compared to SF4/HF or DAST methods
2 Boc Protection of Amino Group Reaction of free amine with di-tert-butyl dicarbonate (Boc2O) in presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM) at room temperature Provides selective protection; reaction typically proceeds efficiently at ambient temperature with high yield

Industrial Production Considerations

  • Scale-up: Industrial synthesis employs continuous flow reactors to optimize mixing and heat transfer, ensuring consistent reaction conditions and high yields.
  • Automation: Automated reagent addition and product isolation improve efficiency and reproducibility.
  • Cost and Safety: Use of safer fluorinating agents such as trifluorosulfenyl morpholine reduces hazards and production costs compared to traditional reagents like SF4/HF or DAST.

Detailed Reaction Conditions and Yields

Reaction Step Reagents Solvent Temperature Time Yield (%) Remarks
Boc Protection Boc2O, Et3N or DMAP DCM Room temperature (~20–25°C) 2–4 hours >90% Mild conditions; Boc group stable under basic conditions
Fluorination Trifluorosulfenyl morpholine or DAST Suitable organic solvent Controlled (0–40°C) Variable 70–85% (improved with trifluorosulfenyl morpholine) Minimizes byproducts and improves scalability

Chemical Reaction Analysis

  • Deprotection: Boc group is removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), yielding the free 4,4-difluoropiperidine amine.
  • Substitution Reactions: The free amine can undergo nucleophilic substitutions or further functionalization.
  • Stability: The Boc group is stable under basic and neutral conditions but labile under acidic conditions, allowing selective manipulation during multi-step synthesis.

Research Findings and Comparative Notes

  • The use of trifluorosulfenyl morpholine as a fluorinating agent represents a significant advancement, offering better yields and lower costs compared to traditional methods involving SF4/HF or DAST, which often suffer from low yields and byproduct formation.
  • Boc protection using Boc2O and bases like triethylamine or DMAP in dichloromethane is a well-established, high-yielding method widely adopted in both laboratory and industrial settings.
  • Continuous flow technology in industrial production enhances reaction control, safety, and throughput, crucial for scaling up the synthesis of this intermediate.

Summary Table of Preparation Methods

Preparation Aspect Method/Agent Advantages Challenges
Fluorination Trifluorosulfenyl morpholine Higher yield, lower cost, safer than SF4/HF or DAST Requires optimization of reaction parameters
Boc Protection Boc2O with Et3N or DMAP in DCM Mild, high-yielding, selective Sensitive to moisture, requires dry solvents
Industrial Scale-up Continuous flow reactors Improved mixing, heat transfer, automation Initial capital investment, process optimization needed

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4,4-difluoropiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions

Biological Activity

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: 3-(Boc-amino)-4,4-difluoropiperidine
  • CAS Number: 1052713-53-7
  • Molecular Formula: C10H13F2N2O2

The compound features a piperidine ring substituted with two fluorine atoms and a tert-butyloxycarbonyl (Boc) protected amino group. The presence of fluorine atoms is significant as it often enhances the lipophilicity and biological activity of organic compounds.

While direct studies on this compound are sparse, similar compounds have been shown to interact with various biological targets. The mechanism of action may involve:

  • Enzyme Inhibition: Many piperidine derivatives act as inhibitors of specific enzymes, which can lead to altered metabolic pathways.
  • Receptor Modulation: Compounds with amino groups can interact with neurotransmitter receptors, potentially influencing synaptic transmission.

Anticancer Activity

Piperidine derivatives are often explored for their anticancer properties. For instance, compounds structurally similar to this compound have demonstrated:

  • Inhibition of Tumor Growth: Studies indicate that piperidine-based compounds can induce apoptosis in cancer cells by modulating histone deacetylase (HDAC) activity, leading to increased expression of tumor suppressor genes.
  • Cytotoxic Effects: Research has shown that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Antiviral Activity

Some studies have reported antiviral properties associated with similar chemical structures. For example:

  • Inhibition of Viral Replication: Certain derivatives have been found to inhibit the replication of viruses such as HIV and coronaviruses by interfering with viral entry or replication processes .

Study on Piperidine Derivatives

A study investigating the biological activity of various piperidine derivatives highlighted their potential as therapeutic agents. It was found that these compounds could effectively inhibit the growth of cancer cells in vitro and showed promise in animal models. The study emphasized the importance of structural modifications in enhancing biological activity .

Pharmacokinetics and Toxicity

Research into the pharmacokinetic profiles of piperidine derivatives indicates that they are generally well-absorbed with moderate bioavailability. However, toxicity profiles vary significantly based on structural modifications. For instance:

  • Dose-Response Relationship: In preclinical studies, lower doses were associated with effective tumor suppression without significant toxicity, while higher doses led to adverse effects such as hematologic toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(Boc-amino)-4,4-difluoropiperidine, and what analytical methods validate its purity?

Methodological Answer: A common synthetic approach involves Boc protection of the amine group followed by fluorination at the 4,4-position of the piperidine ring. Key steps include:

  • Boc Protection : Reacting the primary amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃) to protect the amine .
  • Fluorination : Using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to replace hydroxyl or other leaving groups with fluorine atoms .

Validation Methods :

  • NMR Spectroscopy : Confirm regioselectivity of fluorination (e.g., absence of monofluoro byproducts via 19F^{19}\text{F} NMR) .
  • HPLC/MS : Assess purity (>95%) and detect trace impurities .
  • Melting Point Analysis : Compare observed values (e.g., 173–177°C for hydrochloride salt) with literature .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage Conditions : Store at 0–6°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the Boc group or degradation of the difluoropiperidine moiety .
  • Stability Assessment :
    • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures.
    • Accelerated Aging Studies : Expose samples to elevated humidity (e.g., 40°C/75% RH) and track purity via HPLC .

Advanced Research Questions

Q. How can continuous flow chemistry optimize large-scale synthesis of this compound?

Methodological Answer: Flow chemistry enables safer handling of reactive intermediates (e.g., organolithium species) and improves scalability. Key parameters:

  • Deprotonation : Use sec-BuLi in THF at –78°C to generate the lithiated intermediate .
  • Carboxylation : Introduce CO₂ gas under controlled flow rates (e.g., 10 mL/min) to trap the intermediate, achieving >90% conversion .
  • Yield Optimization : Adjust residence time (e.g., 2–5 min) and solvent polarity (THF vs. Et₂O) to minimize side reactions .

Q. What is the role of the difluoropiperidine moiety in modulating biological target interactions?

Methodological Answer: The 4,4-difluoropiperidine group enhances binding affinity by:

  • Electron-Withdrawing Effects : Fluorine atoms increase the electrophilicity of adjacent carbons, improving interactions with nucleophilic residues (e.g., in enzyme active sites) .
  • Conformational Rigidity : Restricts ring puckering, favoring bioactive conformations.

Case Study : In histamine H₃ receptor antagonists, replacing piperidinone with 4,4-difluoropiperidine improved binding affinity (hH3 Kᵢ = 15 nM , 4-fold increase) due to reduced desolvation penalties .

Q. How does the Boc protecting group influence stability and reactivity in further derivatization?

Methodological Answer:

  • Stability : The Boc group shields the amine from oxidation and nucleophilic attack, but it is labile under acidic conditions (e.g., TFA in DCM) for controlled deprotection .
  • Reactivity : Enables selective functionalization at other sites (e.g., fluorination or alkylation) without side reactions at the amine .

Example : In palladium-catalyzed cross-coupling, the Boc group remains intact, allowing Suzuki-Miyaura reactions on halogenated aryl rings .

Q. What computational methods predict the reactivity of this compound in medicinal chemistry applications?

Methodological Answer:

  • DFT Calculations : Model transition states for fluorination or deprotection steps to identify energy barriers .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Fluorinated Piperidine Derivatives

4,4-Difluoropiperidine Hydrochloride

  • Structure: Lacks the Boc-amino group at position 3.
  • Properties: Melting point ~172°C; used in hybrid inorganic-organic materials for improved thermal stability and solution processability .
  • Biological Relevance : Demonstrated 4-fold higher histamine H3 receptor binding affinity (hH3Ki = 15 nM) compared to 3,3-difluoropyrrolidine derivatives .

3,3-Difluoropiperidine Hydrochloride

  • Properties : Higher melting point (~240°C) due to increased symmetry .
  • Applications : Less common in drug discovery due to steric constraints compared to 4,4-difluoro analogs.

5,5-Difluoropiperidine Derivatives

  • Example: 3-(Boc-amino)-5,5-difluoropiperidine (discontinued commercial product).

Fluorinated Pyrrolidine and Piperidinone Analogs

3,3-Difluoropyrrolidine

  • Structure : Five-membered ring with fluorines at 3,3-positions.
  • Biological Activity : Lower histamine H3 affinity (hH3Ki = 30 nM) than 4,4-difluoropiperidine, highlighting the importance of ring size and fluorine placement .
  • Synthetic Utility: Used in place of piperidinone to improve binding in kinase inhibitors .

Piperidinone Derivatives

  • Example : 4-Oxotetrahydropyrimidine carboxamide derivatives.
  • Comparison: Replacement of piperidinone with 4,4-difluoropiperidine improved PK properties in UNC0642 (G9a/GLP inhibitor) by enhancing metabolic stability .

Physicochemical and Spectroscopic Properties

Key Data Table

Compound Melting Point (°C) LogP (Predicted) NMR Characteristics (¹⁹F) Applications
3-(Boc-amino)-4,4-difluoropiperidine Not reported ~2.1 δ -120 to -125 ppm (geminal F) Drug intermediate
4,4-Difluoropiperidine HCl 172 ~0.8 δ -122 ppm (JCF = 242 Hz) Materials science
3,3-Difluoropyrrolidine HCl 240 ~0.5 δ -118 ppm (JCF = 240 Hz) H3 antagonist

Histamine H3 Receptor Antagonists

  • 4,4-Difluoropiperidine (5e) : hH3Ki = 15 nM; 4-fold more potent than 3,3-difluoropyrrolidine (5d) due to optimal fluorine placement and reduced ring strain .

G9a/GLP Inhibitors

  • UNC0642: Incorporates 4,4-difluoropiperidine (non-Boc) to replace cyclohexyl, improving metabolic stability (t₁/₂ > 6 hours in mice) and oral bioavailability .

CB2 Receptor Agonists

  • Privileged Scaffold : 4,4-Difluoropiperidine outperforms morpholine in imidazopyridine-based CB2 agonists (e.g., compound 85, EC₅₀ < 10 nM) .

Commercial Availability

  • 4,4-Difluoropiperidine HCl : Available from JRD Fluorochemicals (98% purity) .
  • Boc-Amino Analogs: Limited availability; often custom-synthesized due to discontinuation .

Properties

IUPAC Name

tert-butyl N-(4,4-difluoropiperidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-6-13-5-4-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJOHBZTOIMHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(Boc-amino)-4,4-difluoropiperidine
3-(Boc-amino)-4,4-difluoropiperidine
3-(Boc-amino)-4,4-difluoropiperidine
3-(Boc-amino)-4,4-difluoropiperidine
3-(Boc-amino)-4,4-difluoropiperidine
3-(Boc-amino)-4,4-difluoropiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.